4-Bromo-5-chloroisoquinoline
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Overview
Description
4-Bromo-5-chloroisoquinoline is a heterocyclic compound with the molecular formula C9H5BrClN It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 4th and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroisoquinoline typically involves multi-step reactions. One common method includes the bromination and chlorination of isoquinoline derivatives. For instance, a multi-step reaction involving sulfuric acid, potassium nitrate, hydrogen chloride, tin (II) chloride dihydrate, and sodium nitrite can be employed . The reaction conditions often involve specific temperature controls, such as 0-25°C for certain steps and 80°C for others.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the coupling of this compound with trimethyl (trimethylstannyl)stannane, is also documented . This method involves stirring the mixture at 100°C for 36 hours, followed by purification steps like extraction and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in the synthesis and modification of this compound.
Bromination and Chlorination Agents: Reagents like bromine and chlorine are used in the initial synthesis steps.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Bromo-5-chloroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: Its derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in studying the biological activities of isoquinoline derivatives, including their potential as anti-cancer and anti-malarial agents.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
- 4-Bromoisoquinoline
- 5-Chloroisoquinoline
- Fluorinated Isoquinolines
Comparison: 4-Bromo-5-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, such as 4-Bromoisoquinoline and 5-Chloroisoquinoline, it offers a distinct set of properties that can be advantageous in specific applications .
Properties
IUPAC Name |
4-bromo-5-chloroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDWKJBKXMGSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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